Cas no 1554487-02-3 (C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine)
C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine Chemical and Physical Properties
Names and Identifiers
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- C-[1-(2,2,2-Trifluoro-ethyl)-1H-imidazol-4-yl]-methylamine
- 1H-Imidazole-4-methanamine, 1-(2,2,2-trifluoroethyl)-
- C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine
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- MDL: MFCD28154515
- Inchi: 1S/C6H8F3N3/c7-6(8,9)3-12-2-5(1-10)11-4-12/h2,4H,1,3,10H2
- InChI Key: MACPTCKRJZREKB-UHFFFAOYSA-N
- SMILES: C1N(CC(F)(F)F)C=C(CN)N=1
C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB456603-250 mg |
C-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]-methylamine, 90%; . |
1554487-02-3 | 90% | 250MG |
€455.10 | 2023-02-02 | |
| Chemenu | CM506517-1g |
(1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl)methanamine |
1554487-02-3 | 96% | 1g |
$613 | 2023-01-02 | |
| Alichem | A069005447-1g |
C-[1-(2,2,2-trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine |
1554487-02-3 | 90% | 1g |
$549.45 | 2022-04-02 | |
| Alichem | A069005447-5g |
C-[1-(2,2,2-trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine |
1554487-02-3 | 90% | 5g |
$1,835.92 | 2022-04-02 | |
| abcr | AB456603-1 g |
C-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]-methylamine, 90%; . |
1554487-02-3 | 90% | 1g |
€1,092.60 | 2023-02-02 | |
| abcr | AB456603-250mg |
C-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]-methylamine, 90%; . |
1554487-02-3 | 90% | 250mg |
€455.10 | 2025-04-20 | |
| abcr | AB456603-1g |
C-[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]-methylamine, 90%; . |
1554487-02-3 | 90% | 1g |
€1092.60 | 2025-04-20 | |
| 1PlusChem | 1P00HYSI-250mg |
C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine |
1554487-02-3 | 96% | 250mg |
$233.00 | 2025-02-28 | |
| 1PlusChem | 1P00HYSI-5g |
C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine |
1554487-02-3 | 96% | 5g |
$2284.00 | 2025-02-28 | |
| 1PlusChem | 1P00HYSI-1g |
C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine |
1554487-02-3 | 96% | 1g |
$584.00 | 2025-02-28 |
C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine Suppliers
C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine
Comprehensive Overview of C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine (CAS No. 1554487-02-3)
C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine (CAS No. 1554487-02-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique imidazole core and trifluoroethyl substitution, is widely studied for its potential applications in drug discovery and development. Researchers are particularly interested in its structural properties, which make it a promising candidate for targeting various biological pathways.
The imidazole ring is a well-known heterocycle in medicinal chemistry, often found in molecules with bioactive properties. The addition of a trifluoroethyl group enhances the compound's metabolic stability and lipophilicity, which are critical factors in drug design. These attributes make C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine a valuable scaffold for synthesizing novel therapeutic agents. Recent studies have explored its potential in modulating enzyme activity and receptor interactions, aligning with current trends in precision medicine and targeted therapy.
In the context of AI-driven drug discovery, compounds like C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine are often analyzed using computational models to predict their binding affinities and pharmacokinetic profiles. This approach aligns with the growing demand for high-throughput screening and machine learning applications in chemistry. The compound's CAS No. 1554487-02-3 serves as a unique identifier in databases, facilitating seamless integration into digital research platforms.
Another area of interest is the compound's potential role in neuropharmacology. The imidazole moiety is known to interact with central nervous system targets, and the trifluoroethyl group may influence blood-brain barrier permeability. This has led to speculation about its utility in developing treatments for neurological disorders, a hot topic in contemporary medical research. However, further experimental validation is required to confirm these hypotheses.
From a synthetic chemistry perspective, C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine presents interesting challenges and opportunities. The introduction of the trifluoroethyl group requires precise control over reaction conditions to avoid side products. Advances in green chemistry and catalytic methods have improved the efficiency of such syntheses, reducing environmental impact and costs—a priority for modern pharmaceutical manufacturers.
The compound's physicochemical properties, such as solubility and stability, are also critical for formulation development. Researchers are investigating its compatibility with various drug delivery systems, including nanoparticles and liposomes, to enhance bioavailability. This aligns with the broader industry shift toward personalized medicine and patient-centric formulations.
In summary, C-[1-(2,2,2-Trifluoro-ethyl)-1h-imidazol-4-yl]-methylamine (CAS No. 1554487-02-3) represents a fascinating intersection of chemistry, biology, and technology. Its structural features and potential applications make it a compound of enduring interest in both academic and industrial settings. As research continues, this molecule may unlock new possibilities in therapeutic innovation and scientific discovery.
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